3-Chloro-N-(propan-2-yl)pyrazin-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine involves the reaction of sodium salt of diaminopyrazine with a mixture of 192 g of phosphorus oxychloride (POCl3) and 1.8 g of sulfuric acid . The reaction is heated to 60-70°C , followed by the gradual addition of 120 g of sodium salt of diaminopyrazine . The mixture is further heated to 100-150°C for 2 hours . After cooling to 30-40°C , neutralization with 30% sodium hydroxide solution , extraction, and distillation yield approximately 100 g of the desired compound with a yield of 87% .

Aplicaciones Científicas De Investigación

1. Synthesis Methods and Chemical Reactions

- A study detailed a novel synthetic method for producing [1,2,4]triazolo[4,3-a]pyrazin-3-amines, a class of compounds related to 3-Chloro-N-(propan-2-yl)pyrazin-2-amine. This method involved the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, offering a mild and convenient approach to synthesize various halogenated pyrazines (Li et al., 2019).

- Another research focused on the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, involving amination reactions of dihalo-pyrrolopyrazines. This method contributed to the development of organic materials with potential applications in optoelectronics, highlighting the importance of pyrazine scaffolds in material science (Meti et al., 2017).

2. Biological and Pharmacological Potential

- Research on the synthesis and biological evaluation of new pyrazin-2-yl analogs revealed their potential as anti-inflammatory and antioxidant agents. This underscores the significance of pyrazin-2-yl derivatives in developing novel therapeutic compounds (Shankar et al., 2017).

3. Material Chemistry and Polymer Applications

- A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazin-2-amine derivatives, provided insights into the development of materials with enhanced thermal stability and biological activity. This research has implications for medical and industrial applications (Aly & El-Mohdy, 2015).

4. Development of Optoelectronic Materials

- The synthesis and study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed their potential in optoelectronics. This research, involving DFT calculations and Suzuki cross-coupling reactions, demonstrated the utility of pyrazin-2-yl amine derivatives in developing materials with desirable electronic properties (Ahmad et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been associated with antidepressant and anti-tubercular activities , suggesting potential targets within these biological systems.

Mode of Action

It’s worth noting that many antidepressants work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Given its potential antidepressant activity, it may influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

Based on its potential antidepressant activity, it may alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

Propiedades

IUPAC Name |

3-chloro-N-propan-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCWENVIQSXOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614406 | |

| Record name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53265-32-0 | |

| Record name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

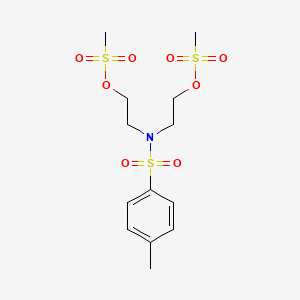

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)